molecular formula C22H18N4S B12045842 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-37-0

4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12045842
CAS No.: 478256-37-0
M. Wt: 370.5 g/mol
InChI Key: TWROAUFTYCOJOS-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a triazole ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common method includes the condensation of 4-formylbiphenyl with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and minimizing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Phenylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((Biphenyl-4-ylmethylene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of structural features, including the biphenyl group, triazole ring, and thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility and potential for scientific research.

Properties

CAS No.

478256-37-0

Molecular Formula

C22H18N4S

Molecular Weight

370.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4S/c1-16-6-5-9-20(14-16)21-24-25-22(27)26(21)23-15-17-10-12-19(13-11-17)18-7-3-2-4-8-18/h2-15H,1H3,(H,25,27)/b23-15+

InChI Key

TWROAUFTYCOJOS-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.